molecular formula C7H8O3 B1630389 Ethyl 2-furoate CAS No. 614-99-3

Ethyl 2-furoate

Cat. No.: B1630389
CAS No.: 614-99-3
M. Wt: 140.14 g/mol
InChI Key: NHXSTXWKZVAVOQ-UHFFFAOYSA-N
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Description

Ethyl 2-furoate, also known as ethyl furan-2-carboxylate, is an organic compound with the molecular formula C7H8O3. It is a colorless to light yellow liquid with a warm, fruity-floral odor. This compound is commonly found in various natural products such as apple cider, mango wines, citrus jam, dried apricot, dried figs, prune, honey, and coconut . This compound is primarily used as a flavoring and fragrance agent in the food and beverage industry.

Scientific Research Applications

Ethyl 2-furoate has several scientific research applications across various fields:

Mechanism of Action

Target of Action

Ethyl 2-furoate is a flavoring and fragrance agent used in various industries

Biochemical Pathways

This compound can be synthesized by the Fischer esterification reaction between 2-furoic acid and ethanol using acid catalysts . This reaction is a common method for synthesizing esters and involves the reaction of a carboxylic acid (2-furoic acid in this case) with an alcohol (ethanol), producing an ester (this compound) and water.

Chemical Reactions Analysis

Ethyl 2-furoate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce 2-furoic acid.

    Reduction: Reduction of this compound can yield furfuryl alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions include 2-furoic acid, furfuryl alcohol, and various substituted furan derivatives .

Comparison with Similar Compounds

Ethyl 2-furoate can be compared with other similar compounds, such as:

    Mthis compound: Similar in structure but with a methyl group instead of an ethyl group. It has a slightly different odor profile and is used in similar applications.

    Furfuryl alcohol: A reduction product of this compound, used in the production of resins and as a solvent.

    2-Furoic acid: The oxidation product of this compound, used as a preservative and flavoring agent.

This compound is unique due to its specific odor profile and its versatility in various applications, from flavoring agents to industrial uses .

Properties

IUPAC Name

ethyl furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-2-9-7(8)6-4-3-5-10-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXSTXWKZVAVOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060640
Record name 2-Furancarboxylic acid, ethyl ester
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Molecular Weight

140.14 g/mol
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CAS No.

614-99-3, 1335-40-6
Record name Ethyl 2-furoate
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Record name Ethyl 2-furoate
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Record name Ethyl furoate
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Synthesis routes and methods I

Procedure details

In a manner similar to that in Reference Example 13, by using 4-methylpyridine in place of 3,4-dimethylpyridine and using ethyl 3-(4-pyridyl)furan-2-carboxylate (133 mg, 0.612 mmol) obtained in Step 1, in place of ethyl furan-2-carboxylate, the entitled Compound ad (35.3 mg, 18%) was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 3-(4-pyridyl)furan-2-carboxylate
Quantity
133 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Toluene (100 ml), ethanol (12.33 g, 267.67 mmol) and 2-furancarboxylic acid (25 g, 223.05 mmol) were added into a 200-ml flask in this order at room temperature and then p-toluenesulfonic acid monohydrate (6.65 g, 34.96 mmol) was charged thereto. The solution was gently heated and subjected to reflux dehydration for 3 to 5 hours. After reflux dehydration, the solution was cooled to around room temperature, added with triethylamine (5.64 g, 55.76 mmol) at room temperature, stirred and then added with silica gel. After stirring for a while, the silica gel was filtered off. After the solvent of the filtrate was removed in vacuum distillation, ethyl 2-furancarboxylate (27.60 g, 88%) was isolated in distillation.
Quantity
6.65 g
Type
reactant
Reaction Step One
Quantity
5.64 g
Type
reactant
Reaction Step Two
Quantity
12.33 g
Type
reactant
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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